molecular formula C11H21NOSi B8780093 1-Trimethylsilanyloxy-cycloheptanecarbonitrile CAS No. 91390-82-8

1-Trimethylsilanyloxy-cycloheptanecarbonitrile

Cat. No. B8780093
Key on ui cas rn: 91390-82-8
M. Wt: 211.38 g/mol
InChI Key: NTINZJSVKOXJSQ-UHFFFAOYSA-N
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Patent
US08106073B2

Procedure details

A solution of 1-[(trimethylsilyl)oxy]cycloheptanecarbonitrile (737.5 g) in tetrahydrofuran (738 ml) was charged to a vessel containing 1 molar lithium aluminium hydride solution in tetrahydrofuran (4980 ml) and tetrahydrofuran (369 ml) whilst maintaining the temperature at 55° C. to 60° C. Tetrahydrofuran (738 ml) was charged and the reaction stirred for 3 hours at 60° C. to 65° C. The reaction was cooled to 10 to 15° C. and charged with water (193 ml), premixed sodium hydroxide solution [water (389 ml), sodium hydroxide (69 g)], tetrahydrofuran (738 ml) and water (193 ml) maintaining the temperature at 15° C. to 25° C. The mixture was stirred for 70 minutes and filtered. The filter cake was washed with tetrahydrofuran (1476 ml) twice. The filtrates and washes were combined and charged to a reaction vessel and concentrated to ca. 1480 mL at 65° C. to 70° C. The mixture was cooled to 15° C. to 25° C. and transferred to a container with tetrahydrofuran (369 ml), to provide the title compound (381 g) as a colourless solution in tetrahydrofuran (1613 ml).
Quantity
738 mL
Type
solvent
Reaction Step One
Quantity
737.5 g
Type
reactant
Reaction Step Two
Quantity
738 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4980 mL
Type
solvent
Reaction Step Three
Quantity
369 mL
Type
solvent
Reaction Step Three
Name
Quantity
193 mL
Type
reactant
Reaction Step Four
Quantity
389 mL
Type
reactant
Reaction Step Five
Name
Quantity
193 mL
Type
reactant
Reaction Step Five
Quantity
738 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][C:4]1([C:11]#[N:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[NH2:12][CH2:11][C:4]1([OH:3])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
738 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
737.5 g
Type
reactant
Smiles
C[Si](OC1(CCCCCC1)C#N)(C)C
Name
Quantity
738 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
4980 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
369 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
193 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
389 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
193 mL
Type
reactant
Smiles
O
Name
Quantity
738 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 3 hours at 60° C. to 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature at 55° C. to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 15° C. to 25° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 70 minutes
Duration
70 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with tetrahydrofuran (1476 ml) twice
ADDITION
Type
ADDITION
Details
charged to a reaction vessel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ca. 1480 mL at 65° C. to 70° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 15° C. to 25° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCC1(CCCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 381 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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